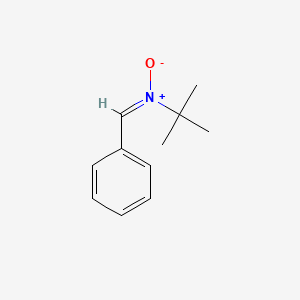

Phenyl-N-tert-butylnitrone, (E)-

Description

Contextualizing Nitrones as Spin Traps and Antioxidants in Biological Systems

Nitrones are organic compounds characterized by the functional group R1R2C=N+(O−)R3. Their prominence in biochemical research began in the late 1960s when they were first employed to "trap" and stabilize highly reactive free radical intermediates. nih.gov This process, known as spin trapping, involves the reaction of a nitrone with a transient free radical to form a more stable and detectable paramagnetic nitroxide radical, often referred to as a spin adduct. nih.govresearchgate.net This allows for the identification and characterization of the initial, short-lived radical species using techniques like electron paramagnetic resonance (EPR) spectroscopy. acs.orgnih.gov

Beyond their role in detecting free radicals, nitrones are recognized for their antioxidant properties. acs.org Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to counteract their harmful effects, is implicated in a variety of pathological conditions. acs.org Nitrones can mitigate oxidative damage by scavenging these reactive species, thereby reducing cellular injury. nih.govresearchgate.net While they are often considered antioxidants, their biological activity is complex and may not solely be due to direct free radical trapping. nih.gov Some studies suggest that their potent biological effects, including anti-inflammatory actions, may involve alterations in cellular signaling pathways. nih.govnih.gov

Two main families of nitrones have been developed for biological research: cyclic nitrones derived from 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and linear nitrones derived from α-phenyl-N-tert-butylnitrone (PBN). acs.orgnih.gov

Historical Development and Significance of α-Phenyl-N-tert-butylnitrone as a Prototype

α-Phenyl-N-tert-butylnitrone (PBN) serves as the parent compound and a crucial prototype for a large family of nitrone spin traps. nih.gov Its journey into biological research began with its application in spin trapping experiments to detect and characterize free radical intermediates in subcellular biological systems in the mid-1970s. nih.gov This foundational work paved the way for extensive research over the subsequent decades, establishing PBN as one of the most commonly used nitrone spin traps. nih.govresearchgate.net

The significance of PBN extends beyond its function as a research tool. In 1994, a pivotal study demonstrated the protective effects of PBN in a model of focal cerebral ischemia, highlighting its potential as a neuroprotective agent. mdpi.com This discovery spurred a wave of investigations into the pharmacological properties of PBN and its analogues. nih.govnih.gov Research has shown that PBN can readily permeate tissues, including the brain, and exhibits a half-life of 2-3 hours in blood plasma. mdpi.com

While the precise mechanisms of PBN's biological activity are still under investigation, it is known to react with oxygen radicals to form less reactive species. nih.gov However, there is evidence to suggest that its protective actions involve more than simple free radical scavenging, including the inhibition of pro-inflammatory gene expression. nih.govnih.gov The development of PBN and the subsequent exploration of its biological activities have laid the groundwork for the design of more potent and specific nitrone-based compounds. mdpi.comnih.gov

Scope of Academic Research on (E)-Phenyl-N-tert-butylnitrone Derivatives and Analogues

Building upon the foundation laid by PBN, extensive academic research has focused on the synthesis and evaluation of (E)-Phenyl-N-tert-butylnitrone derivatives and analogues. The primary goal of this research is to enhance specific properties such as spin-trapping efficiency, antioxidant capacity, and biological activity. acs.orgnih.gov

One major area of investigation involves the modification of the phenyl ring of PBN. Studies have shown that the electronic nature of substituents on the para position of the phenyl ring significantly influences the nitrone's reactivity. nih.gov For instance, electron-withdrawing groups have been found to increase the rate of radical trapping for certain types of radicals. acs.org A notable example is 4-CF3-PBN, which demonstrated a significantly higher trapping rate for the hydroxymethyl radical compared to PBN. acs.org Conversely, electron-donating groups can enhance reactivity towards other types of radicals. nih.gov

Researchers have also explored the synthesis of more complex PBN analogues, including bis-nitrones and homo-tris-nitrones, with the hypothesis that multiple nitrone motifs within a single molecule could lead to enhanced neuroprotective effects. nih.gov Furthermore, the development of amphiphilic PBN derivatives aims to improve their bioavailability and cellular targeting. researchgate.netresearchgate.net

The neuroprotective properties of these derivatives are a key focus of research. acs.orgmdpi.com For example, a series of para-substituted PBNs were evaluated for their cytoprotective effects in in vitro models of neuronal cell death. acs.org These studies often explore the relationship between the physicochemical properties of the derivatives, such as lipophilicity, and their observed biological activity. acs.org

Table 1: Research Findings on (E)-Phenyl-N-tert-butylnitrone Derivatives

| Derivative | Key Finding | Research Focus |

|---|---|---|

| 4-CF3-PBN | Showed the fastest trapping rate for the hydroxymethyl radical. acs.org | Spin-Trapping Efficiency |

| 4-Me2N-PBN | Exhibited strong antioxidant potency and protected neurons from glutamate-induced injury. acs.org | Neuroprotection & Antioxidant Activity |

| NXY-059 | A PBN derivative that reached Phase III clinical trials as a neuroprotective agent. nih.gov | Clinical Development |

| Homo-tris-nitrones (HTNs) | Designed to investigate if multiple nitrone motifs enhance neuroprotection. HTN2 was identified as a potent neuroprotective agent. nih.gov | Neuroprotection |

| Amphiphilic PBN Derivatives | Synthesized to improve bioavailability and cellular targeting. researchgate.netresearchgate.net | Drug Delivery |

| Property | Description | Examples of Findings |

|---|---|---|

| Spin-Trapping Rate | The efficiency with which a nitrone reacts with and traps a free radical. | Electron-withdrawing groups on the phenyl ring can increase the trapping rate for certain radicals. acs.orgnih.gov |

| Redox Properties | The ease with which a molecule can be oxidized or reduced, which is relevant to its antioxidant activity. | 4-CF3-PBN was found to be the easiest to reduce and hardest to oxidize in one study. acs.org |

| Neuroprotection | The ability to protect neuronal cells from damage or death. | Several PBN derivatives have shown protective effects in in vitro models of excitotoxicity and oxidative stress. acs.orgnih.gov |

| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids, which affects its ability to cross cell membranes. | Trends have been observed between the lipophilicity of PBN derivatives and their neuroprotective effects. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1-phenylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYLWYGCWTJSG-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/[N+](=C\C1=CC=CC=C1)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85225-53-2, 3376-24-7 | |

| Record name | Phenyl-N-tert-butylnitrone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085225532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PHENYL-N-TERT-BUTYLNITRONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEW4MZ1486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for E Phenyl N Tert Butylnitrone and Its Derivatives in Research Contexts

Established Synthetic Pathways for α-Phenyl-N-tert-butylnitrone

The most widely employed and established method for synthesizing α-phenyl-N-tert-butylnitrone (PBN) involves the reaction of benzaldehyde (B42025) with 2-methyl-2-nitropropane. researchgate.net This reaction is typically carried out in the presence of zinc dust and acetic acid in an appropriate alcoholic solvent. researchgate.net The process is noted to be temperature-sensitive, with optimal performance observed between 10-20°C. researchgate.net This reductive condensation reaction provides a direct route to PBN and is amenable to process development for larger-scale synthesis. researchgate.net

Alternative synthetic strategies include the direct condensation of benzaldehyde with N-tert-butylhydroxylamine. This method is often used for the synthesis of various PBN analogues with different substituents on the aromatic ring. mdpi.comnih.gov Another approach involves the oxidation of the corresponding imine, which can be a necessary alternative for certain substituted PBN derivatives where the one-pot reduction/condensation method is not suitable. acs.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| Benzaldehyde, 2-Methyl-2-nitropropane | Zinc dust, Acetic acid, Alcoholic solvent, 10-20°C | α-Phenyl-N-tert-butylnitrone (PBN) | researchgate.net |

| Substituted Benzaldehydes, N-tert-butylhydroxylamine | Varies | Substituted PBNs | mdpi.comnih.gov |

| Substituted Imines | Oxidizing agent | Substituted PBNs | acs.org |

Targeted Synthesis of Substituted α-Phenyl-N-tert-butylnitrone Analogues

The strategic modification of the PBN scaffold has led to the development of numerous analogues with tailored properties. These modifications can be broadly categorized into substitutions on the phenyl ring, alterations to the N-tert-butyl group, the creation of multi-nitrone structures, and the incorporation of heteroaryl moieties.

The synthesis of para-substituted PBN derivatives is a key area of research aimed at investigating the influence of electronic effects on the nitrone's properties. These compounds are typically synthesized by reacting the corresponding para-substituted benzaldehyde with N-tert-butylhydroxylamine. acs.org For many derivatives, a one-pot reduction/condensation method proves suitable. acs.org However, for certain substituents, direct condensation or oxidation of the corresponding imine is necessary. acs.org A range of para-substituted PBNs have been synthesized to explore the impact of electron-donating and electron-withdrawing groups on their spin-trapping and redox activities. acs.org

| Para-Substituent | Compound Name | Synthetic Approach | Reference |

| Isopropyl | 4-iPr-PBN | Reaction of 4-isopropylbenzaldehyde (B89865) with N-tert-butylhydroxylamine | acs.org |

| Phenyl | 4-Ph-PBN | Reaction of 4-phenylbenzaldehyde (B31587) with N-tert-butylhydroxylamine | acs.org |

| Methylthio | 4-MeS-PBN | Reaction of 4-(methylthio)benzaldehyde (B43086) with N-tert-butylhydroxylamine | acs.org |

| Acetamido | 4-MeCONH-PBN | Reaction of 4-acetamidobenzaldehyde (B92706) with N-tert-butylhydroxylamine | acs.org |

| Fluoro | 4-F-PBN | Reaction of 4-fluorobenzaldehyde (B137897) with N-tert-butylhydroxylamine | acs.org |

| Trifluoromethoxy | 4-CF₃O-PBN | Reaction of 4-(trifluoromethoxy)benzaldehyde (B1346576) with N-tert-butylhydroxylamine | acs.org |

| Trifluoromethyl | 4-CF₃-PBN | Reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with N-tert-butylhydroxylamine | acs.org |

| Dimethylamino | 4-Me₂N-PBN | Previously synthesized | acs.org |

| Methoxy | 4-MeO-PBN | Previously synthesized | acs.org |

| Acetamidomethyl | 4-AcNHCH₂-PBN | Previously synthesized | acs.org |

| Methylaminocarbonyl | 4-MeNHCO-PBN | Previously synthesized | acs.org |

| Carboxy | 4-HOOC-PBN | Previously synthesized | acs.org |

| Cyano | 4-NC-PBN | Previously synthesized | acs.org |

Modifications to the N-tert-butyl group of PBN have been explored to alter the steric and electronic environment around the nitrone function, as well as to modulate physicochemical properties like solubility. acs.org A notable example is the synthesis of PBN-CH₂OH, which is prepared from 2-methyl-2-nitro-1-propanol (B147314) and benzaldehyde in the presence of zinc powder and acetic acid in ethanol. acs.org This hydroxymethyl-substituted nitrone can be further functionalized, for instance, through acetylation with acetic anhydride (B1165640) and pyridine (B92270) to yield PBN-CH₂OAc. acs.org The synthesis of a series of mono-, di-, and trihydroxymethyl N-tert-butyl-substituted derivatives has been reported. acs.org

| N-tert-butyl Substituent | Compound Name | Synthetic Precursor | Reference |

| -CH₂OH | PBN-CH₂OH | 2-Methyl-2-nitro-1-propanol | acs.org |

| -CH₂OAc | PBN-CH₂OAc | PBN-CH₂OH | acs.org |

To investigate the potential for enhanced activity through the incorporation of multiple nitrone moieties within a single molecule, homo-bis-nitrones and homo-tris-nitrones have been designed and synthesized.

Homo-bis-nitrones have been prepared from dicarbaldehyde precursors. For example, biphenyl-based homo-bis-nitrones were synthesized from [1,1′-biphenyl]-4,4′-dicarbaldehyde. mdpi.com The general method involves treating the dicarbaldehyde with the appropriate N-alkylhydroxylamine hydrochloride in the presence of a base like sodium bicarbonate and a drying agent such as sodium sulfate, often under microwave irradiation to facilitate the reaction. mdpi.com

Homo-tris-nitrones have been synthesized based on a central aromatic core, typically benzene-1,3,5-tricarbaldehyde. nih.gov The synthesis involves the reaction of this tricarbaldehyde with readily available N-alkylhydroxylamine hydrochlorides. nih.gov This approach allows for the introduction of different N-alkyl substituents (e.g., methyl, tert-butyl, benzyl) to generate a series of homo-tris-nitrones for comparative studies. nih.govalbany.edumdpi.com

| Compound Type | Core Structure | N-Alkyl Group | Resulting Compound | Reference |

| Homo-bis-nitrone | [1,1′-Biphenyl]-4,4′-diyl | N-tert-butyl | (1Z,1′Z)-1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(N-tert-butylmethanimine oxide) (BPHBN5) | mdpi.com |

| Homo-bis-nitrone | [1,1′-Biphenyl]-4,4′-diyl | N-benzyl | (1Z,1′Z)-1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(N-benzylmethanimine oxide) (BPHBN6) | mdpi.com |

| Homo-tris-nitrone | Benzene-1,3,5-triyl | N-methyl | HTN1 | nih.govalbany.edu |

| Homo-tris-nitrone | Benzene-1,3,5-triyl | N-tert-butyl | HTN2 | nih.govalbany.edu |

| Homo-tris-nitrone | Benzene-1,3,5-triyl | N-benzyl | HTN3 | nih.govalbany.edu |

The replacement of the phenyl ring in PBN with a heteroaromatic system, or the attachment of heterocyclic moieties, represents another important avenue for structural diversification. Research has been conducted on quinolylnitrones, which are analogues where the phenyl group is replaced by a quinoline (B57606) ring. researchgate.net Additionally, polyfunctionalized PBN derivatives have been synthesized that bear piperidinepropoxy- and N-propargyl-piperazinepropoxy groups. nih.gov These modifications are intended to introduce additional pharmacophoric features to the PBN scaffold. The synthesis of these complex analogues generally follows the established condensation reaction between a suitable heteroaryl carbaldehyde or a PBN derivative bearing a reactive linker and the appropriate hydroxylamine. nih.gov

| Compound Class | Key Structural Feature | Synthetic Strategy | Reference |

| Quinolylnitrones | Quinoline ring instead of phenyl ring | Condensation of quinoline carbaldehydes with N-alkylhydroxylamines | researchgate.net |

| Polyfunctionalized PBNs | Piperidinepropoxy or N-propargyl-piperazinepropoxy substituents | Condensation of functionalized benzaldehydes with N-alkylhydroxylamines | nih.gov |

Mechanistic Investigations of Radical Interaction and Scavenging by E Phenyl N Tert Butylnitrone

Electron Paramagnetic Resonance (EPR) Spectroscopy in Spin Trapping Research

EPR spectroscopy is an indispensable technique for the direct detection and characterization of free radicals. In the context of spin trapping, EPR allows for the identification of the original transient radical by analyzing the spectral parameters of the resulting, more stable spin adduct. The hyperfine splitting constants (hfsc) of the EPR spectrum, which arise from the interaction of the unpaired electron with magnetic nuclei such as ¹⁴N and ¹H, provide a unique fingerprint for the trapped radical.

Formation and Characterization of Nitroxide Spin Adducts

When PBN reacts with a free radical (R•), it forms a nitroxide spin adduct (PBN-R). The EPR spectrum of this adduct provides valuable information about the structure of the trapped radical. The primary spectral features are the nitrogen hyperfine splitting constant (aN) and the β-hydrogen hyperfine splitting constant (aH). These parameters are sensitive to the nature of the trapped radical, allowing for its identification. For instance, the EPR spectra of PBN spin adducts formed from different radicals, such as hydroxyl (•OH) and methyl (•CH₃) radicals, exhibit distinct hyperfine splitting constants.

The stability of these spin adducts is a critical factor in their detection. The PBN-OH adduct, for example, is known to be relatively unstable, and its decay can be influenced by factors such as pH. The decomposition of the hydroxyl adduct can lead to the formation of tert-butyl hydronitroxide. Isotope labeling of PBN, for instance with ¹³C, can aid in the resolution and identification of EPR spectra, especially in complex systems where multiple radical species may be present.

Kinetic Studies of Radical Trapping Rates

The efficiency of a spin trap is determined by the rate at which it reacts with a target radical. Kinetic studies, often employing competitive methods, are used to determine the second-order rate constants for these trapping reactions.

The hydroxyl radical (•OH) is a highly reactive oxygen species. The rate constant for the reaction of PBN with the hydroxyl radical has been a subject of study, with reported values varying depending on the experimental conditions. Some studies have reported rate constants in the order of 10⁹ M⁻¹s⁻¹. The stability of the resulting PBN-OH adduct is pH-dependent, with greater stability observed in acidic conditions.

Table 1: Kinetic Data for Hydroxyl Radical Trapping by PBN

| Rate Constant (k) | Conditions | Reference |

|---|---|---|

| 0.5 x 10⁹ M⁻¹s⁻¹ | pH 6, 22°C |

This table is interactive. Click on the headers to sort.

The superoxide (B77818) radical anion (O₂⁻•) is another important reactive oxygen species. While PBN is used to trap various radicals, its direct reaction with superoxide is reported to be relatively slow. The reactivity of nitrones with superoxide can be influenced by their molecular structure. In some biological systems, the inactivation of enzymes like protein-tyrosine phosphatase 1B has been shown to be more efficiently mediated by superoxide than by hydrogen peroxide.

Table 2: Comparative Reactivity with Superoxide

| Compound/System | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| PTP-1B Inactivation by O₂⁻• | 334 ± 45 |

This table is interactive. Click on the headers to sort.

PBN is effective in trapping a variety of carbon-centered radicals. The resulting PBN-C adducts are often more stable than the PBN-OH adduct. The hyperfine splitting constants of these adducts are characteristic of the specific carbon-centered radical trapped. For example, the trapping of a carbon-centered radical derived from the reaction of •OH with dimethyl sulfoxide (B87167) (DMSO) has been observed. In studies involving human platelets, PBN has been used to trap a carbon-centered radical intermediate formed during prostaglandin (B15479496) synthesis.

Table 3: Hyperfine Splitting Constants for PBN-Carbon-Centered Radical Adducts

| Trapped Radical | aN (G) | aH (G) | Reference |

|---|---|---|---|

| •CH₃ | - | - | |

| •CH₂(CH₃)SO | - | - | |

| Carbon-centered radical from platelets | - | - |

The trapping of peroxyl radicals (ROO•) by nitrones at room temperature is often challenging, as the reaction can lead to the formation of the more stable alkoxyl radical (RO•) adducts. It has been reported that many EPR spectra previously attributed to peroxyl radical adducts of another spin trap, DMPO, were reassigned to alkoxyl radical adducts. While PBN is known to react with oxygen-centered radicals, the direct and unambiguous detection of PBN-peroxyl adducts can be complex and may be misinterpreted. The reaction of aryl radicals with oxygen can form peroxyl radicals, which may then lead to the formation of alkoxyl radicals.

Redox Properties and Electrochemical Characterization

The antioxidant capabilities of (E)-Phenyl-N-tert-butylnitrone (PBN) are intrinsically linked to its redox properties. These properties are crucial in its function as a spin-trapping agent, a molecule that can react with and stabilize highly reactive free radicals. nih.gov The electrochemical behavior of PBN and its derivatives has been a subject of extensive research, often employing techniques like cyclic voltammetry to understand their electron transfer processes.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of chemical species. For PBN and its derivatives, this method provides valuable data on their oxidation and reduction potentials. Studies have shown that the electrochemical properties of these nitrones are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can alter the electron density of the nitronyl group, thereby affecting the ease with which the molecule can be oxidized or reduced. acs.orgnih.govresearchgate.net

Research on a series of para-substituted PBN derivatives demonstrated that the nature of the substituent significantly impacts the redox potentials. acs.orgresearchgate.netumontpellier.fr For example, a derivative with a strong electron-withdrawing group like trifluoromethyl (4-CF3-PBN) was found to be the easiest to reduce and the hardest to oxidize. acs.orgresearchgate.netumontpellier.fr Conversely, derivatives with electron-donating groups exhibit different electrochemical behaviors. This highlights the tunability of the redox properties of PBN through chemical modification.

The oxidation of PBN and its derivatives can be an irreversible one-electron transfer process. acs.org However, some derivatives show two oxidation peaks, indicating more complex electrochemical behavior. acs.org The reduction of PBN is also typically an irreversible, one-step process. nih.gov

Below is a table summarizing the redox potentials of PBN and some of its para-substituted derivatives, as determined by cyclic voltammetry in acetonitrile. acs.org

| Compound | Epa1 (V) | Epc (V) |

| PBN | 1.63 | -2.01 |

| 4-iPr-PBN | 1.62 | -2.07 |

| 4-Ph-PBN | 1.64 | -1.97 |

| 4-MeS-PBN | 1.41 | -1.98 |

| 4-MeCONH-PBN | 1.89 | -1.94 |

| 4-F-PBN | 1.76 | -1.91 |

| 4-CF3O-PBN | 1.82 | -1.86 |

| 4-CF3-PBN | 1.89 | -1.83 |

| Data sourced from ACS Omega. acs.org |

Correlation between Redox Properties and Radical Scavenging Efficacy

While the primary antioxidant action of PBN is its ability to trap free radicals, the correlation between its redox properties and radical scavenging efficacy is not always straightforward. nih.gov Some studies have found good correlations between the Hammett constants (a measure of the electronic effect of substituents) and both spin-trapping rates and redox potentials. acs.orgresearchgate.net This suggests that the electronic properties of the nitrone, which are reflected in its redox potentials, do play a role in its ability to react with radicals.

However, other research indicates a lack of direct correlation between cytoprotection (cell protection) and the spin-trapping or redox properties of PBN derivatives. acs.org For instance, while 4-CF3-PBN was the easiest to reduce and a fast radical trapper, it did not show broad neuroprotective effects in all models tested. acs.orgumontpellier.fr In contrast, another derivative, 4-Me2N-PBN, which was a poor spin trap, exhibited significant neuroprotection. acs.org This suggests that while redox properties are important, other factors like lipophilicity (the ability to dissolve in fats and lipids) may also be crucial for the biological efficacy of these compounds. acs.org

Molecular Mechanisms of Antioxidant Action Beyond Direct Radical Trapping

Modulation of Signal Transduction Pathways

PBN has been shown to influence key signal transduction pathways involved in inflammation and cell survival. nih.gov One of the most notable targets is the nuclear factor-kappa B (NF-κB) pathway. nih.govcaymanchem.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. PBN has been found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, which is a critical step in the inflammatory response. caymanchem.comchemodex.com By modulating this pathway, PBN can suppress the expression of pro-inflammatory genes. nih.gov

Inhibition of Pro-Inflammatory Gene Expression

A significant aspect of PBN's antioxidant action is its ability to suppress the expression of pro-inflammatory genes. nih.gov This includes genes for cytokines and enzymes that are central to the inflammatory cascade. For example, PBN has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the production of inflammatory mediators. caymanchem.comchemodex.comsigmaaldrich.comnih.govsigmaaldrich.com Furthermore, PBN can suppress the expression of genes associated with apoptosis (programmed cell death), such as FasL, Bax, and caspase-3, in response to cellular stress. nih.govnih.gov

The table below summarizes the effect of PBN on the expression of various pro-inflammatory and apoptosis-associated genes.

| Gene/Protein | Effect of PBN |

| NF-κB | Inhibition of activation nih.govcaymanchem.com |

| iNOS | Inhibition of expression caymanchem.comchemodex.comsigmaaldrich.comnih.govsigmaaldrich.com |

| COX-2 | Inhibition of expression and activity caymanchem.comchemodex.comsigmaaldrich.comsigmaaldrich.com |

| FasL | Inhibition of upregulation nih.gov |

| Bax | Inhibition of upregulation nih.gov |

| Caspase-3 | Inhibition of gene expression nih.gov |

| c-fos | Decreased protein levels nih.gov |

Enzyme Activity Modulation

Beyond inhibiting the expression of pro-inflammatory enzymes, PBN can also directly modulate their activity. It has been reported to inhibit the catalytic activity of COX-2. caymanchem.comchemodex.comsigmaaldrich.com This direct enzymatic inhibition adds another layer to its anti-inflammatory properties. Additionally, PBN has been found to inhibit the isomerohydrolase activity of RPE65, an enzyme crucial for the visual cycle. This suggests that PBN's protective effects in the retina may be mediated, at least in part, by its interaction with this specific enzyme.

Investigating Degradation Pathways and Nitric Oxide Generation

The spin-trapping agent (E)-Phenyl-N-tert-butylnitrone (PBN) is known to undergo decomposition through various pathways, leading to the generation of nitric oxide (NO), a significant signaling molecule in biological systems. nih.govresearchgate.netnih.govnih.govresearchgate.net This section explores the mechanistic details of PBN degradation, focusing on iron-catalyzed hydrolysis, photolysis, and the subsequent production of nitric oxide.

Iron-Catalyzed Hydrolysis and Photolysis

The degradation of PBN can be initiated through both chemical and photochemical processes. Research has shown that PBN in aqueous solutions can be decomposed through two primary pathways that result in the formation of nitric oxide. nih.govresearchgate.net

One significant pathway is the hydrolysis of PBN, a reaction that is strongly catalyzed by the presence of ferric iron (Fe³⁺). nih.govresearchgate.net This process involves the breakdown of the PBN molecule in the presence of water and iron, leading to the formation of various metabolites, including benzaldehyde (B42025). nih.gov

Another major degradation route is photolysis. Exposure of PBN solutions to light, even ambient light, can induce its decomposition. researchgate.netnih.gov This light-induced breakdown of PBN has been observed to decrease its absorbance at 295 nm over time. nih.gov The photolytic decomposition of PBN is a key process that contributes to the generation of nitric oxide. researchgate.netnih.gov

The interaction of PBN with hydroxyl radicals (•OH), often generated from a Fenton reagent, also leads to its decomposition. nih.govnih.gov However, its reactivity with other radical species like peroxyl radicals and superoxide is reportedly minimal. nih.gov The stability of the hydroxyl radical adduct of PBN is influenced by the pH of the solution, with greater stability observed in acidic conditions. nih.gov

The proposed mechanism for both iron-catalyzed hydrolysis and hydroxyl radical-induced degradation involves the formation of a common transient species, tert-butyl hydronitroxide. nih.gov This intermediate is then further oxidized to become a source of nitric oxide. nih.gov

Nitric Oxide Production from Decomposition

A significant consequence of PBN degradation is the production of nitric oxide. nih.govresearchgate.netnih.govnih.govresearchgate.net The generation of NO from PBN has been detected through various methods, including electron paramagnetic resonance (EPR) spectroscopy by trapping NO with ferrous iron and cysteine to form a detectable complex. nih.gov Additionally, the formation of nitrite, an oxidative product of NO, has been measured in PBN solutions following UV irradiation and reaction with hydroxyl radicals. nih.gov

The proposed mechanism for nitric oxide generation from the photolysis of PBN involves the initial decomposition of PBN to tert-nitrosobutane. researchgate.netnih.gov This intermediate compound then further decomposes to yield nitric oxide. researchgate.netnih.gov The production of nitric oxide from decomposed PBN has been shown to activate guanylate cyclase, an important enzyme in cellular signaling pathways. researchgate.netnih.govnih.gov

The release of nitric oxide from PBN under oxidative conditions suggests that PBN may not only act as a free radical scavenger but also as a nitric oxide donor in biological environments. nih.govnih.gov This dual functionality has implications for its use in biological studies, as the generated nitric oxide can influence various physiological functions. researchgate.netnih.govnih.gov

Interactive Data Table: Degradation of (E)-Phenyl-N-tert-butylnitrone and Nitric Oxide Generation

| Degradation Pathway | Catalyst/Initiator | Key Intermediate(s) | Final Product(s) | Detection Method(s) | Reference(s) |

| Hydrolysis | Ferric Iron (Fe³⁺) | tert-butyl hydronitroxide | Nitric Oxide, Benzaldehyde | EPR, GC-MS | nih.govresearchgate.net |

| Photolysis | Light/UV Irradiation | tert-nitrosobutane | Nitric Oxide, Nitrite | EPR, NOx Analyzer, GC/MS/SIM | researchgate.netnih.govnih.gov |

| Radical Attack | Hydroxyl Radical (•OH) | tert-butyl hydronitroxide | Nitric Oxide, Nitrite | EPR, NOx Analyzer, GC/MS/SIM | nih.govnih.gov |

Computational and Theoretical Insights into E Phenyl N Tert Butylnitrone Reactivity

Density Functional Theory (DFT) and Ab Initio Methods in Nitrone Studies

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for studying the properties of nitrones like PBN. These methods allow for the calculation of electronic structure, reaction energies, and other molecular properties that are key to understanding their reactivity.

DFT methods, such as B3LYP and M06-2X, are frequently employed to study PBN and its derivatives. For instance, the electronic effects of substituents on PBN have been rationalized using DFT calculations, establishing correlations between theoretical data and experimental results from techniques like cyclic voltammetry and electron paramagnetic resonance (EPR). acs.org A combination of computational methodologies and experimental techniques has provided new insights into the reactivity of free radicals with nitrone derivatives. acs.org The PCM/B3LYP/6-31+G**//B3LYP/6-31G* level of theory, for example, has been used to rationalize the effect of N-tert-butyl substitution on charge density, electron density localization of the nitronyl carbon, and the free energies of nitrone reactivity with superoxide (B77818) radicals. acs.org

These computational approaches are crucial for predicting how structural modifications will influence the spin-trapping ability and electrochemical properties of PBN analogues, guiding the design of more efficient spin traps. acs.org

Electronic Structure and Reactivity Predictions

The electronic structure of the nitronyl moiety (C=N(O)-) is central to PBN's function. Computational models provide detailed predictions about how this structure dictates its reactivity towards various radical species.

The distribution of electron density in the nitrone functional group is a key determinant of its reactivity. Computational studies have shown that the charge density on the nitronyl carbon atom is particularly important. The rate of radical addition often correlates with this charge density, suggesting a nucleophilic nature for the addition of radicals like the superoxide radical (O₂•⁻) and the phenyl radical (Ph•) to the nitronyl carbon. acs.org Modifications to the PBN structure, such as adding substituents to the N-tert-butyl group, can alter this charge density and, consequently, the rate of reaction. acs.org

The redox properties of PBN and its derivatives are critical to their function and have been extensively studied using techniques like cyclic voltammetry and correlated with computationally derived parameters. acs.orgacs.org The ionization potentials (IPs), which can be calculated using DFT methods, correlate with the oxidation potentials (Eₚ(a)) of the nitrones. acs.org

A study on para-substituted PBN derivatives found a very good correlation between the Hammett constants (σₚ) of the substituents and the redox potentials. acs.org Electron-withdrawing groups make the nitrone easier to reduce and harder to oxidize. acs.org For example, 4-CF₃-PBN was found to be the easiest to reduce and the most difficult to oxidize in a series of para-substituted analogues. acs.org This is because the electron-withdrawing CF₃ group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating reduction, and lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making oxidation more difficult.

The table below presents the electrochemical data for a series of para-substituted PBN derivatives.

| Nitrone | Substituent (X) | Eₚ(c) (V) | Eₚ(a) (V) |

| 4-Me₂N-PBN | -NMe₂ | -2.48 | 0.82 |

| 4-MeO-PBN | -OMe | -2.44 | 1.14 |

| PBN | -H | -2.36 | 1.34 |

| 4-F-PBN | -F | -2.26 | 1.40 |

| 4-CF₃O-PBN | -OCF₃ | -2.20 | 1.51 |

| 4-CF₃-PBN | -CF₃ | -2.04 | 1.62 |

| 4-NC-PBN | -CN | -2.02 | 1.64 |

| Data sourced from ACS Omega. acs.org | |||

| Eₚ(c) and Eₚ(a) are the cathodic and anodic peak potentials, respectively, versus a silver wire electrode. |

Theoretical calculations of the free energies (ΔG) for the addition of radicals to nitrones provide fundamental insights into the thermodynamics of the spin trapping process. These calculations can help predict the efficiency of a nitrone in trapping specific radicals. For example, the free energies of PBN's reactivity with the superoxide radical (O₂•⁻) and its protonated form, the hydroperoxyl radical (HO₂•), have been computationally rationalized at the PCM/B3LYP/6-31+G**//B3LYP/6-31G* level of theory. acs.org These calculations, combined with experimental kinetic data, confirm the nucleophilic nature of the radical addition to the electron-deficient nitronyl carbon atom. acs.org

Structure-Activity Relationships Elucidation Through Computational Models

Computational models are pivotal in establishing structure-activity relationships (SAR), explaining how the chemical structure of a molecule influences its biological or chemical activity. For PBN, these models help to elucidate how different substituents affect its spin trapping capabilities.

The rate at which PBN and its analogues trap free radicals is strongly dependent on the nature and position of substituents on the phenyl ring. uchile.cloup.com Studies have shown that electron-withdrawing groups generally increase the rate of spin trapping for nucleophilic radicals. cdnsciencepub.com

For instance, in the trapping of the hydroxymethyl radical (•CH₂OH), a series of para-substituted PBNs showed a clear trend. acs.org The presence of a strong electron-withdrawing group, like trifluoromethyl (-CF₃), at the para position significantly increased the trapping rate. acs.org The 4-CF₃-PBN derivative exhibited a trapping rate 3.2 times higher than that of the parent PBN. acs.org Conversely, electron-donating groups or bulky groups tended to slow the reaction. acs.org A very good correlation was observed between the Hammett constants (σₚ) of the substituents and the spin-trapping rates. acs.org

The relative spin trapping rates for various para-substituted PBNs with the hydroxymethyl radical are shown in the table below.

| Nitrone | Substituent (X) | k_N / k_PBN |

| 4-Me₂N-PBN | -NMe₂ | 0.25 |

| 4-iPr-PBN | -iPr | 0.83 |

| 4-MeO-PBN | -OMe | 0.40 |

| PBN | -H | 1.00 |

| 4-F-PBN | -F | 1.71 |

| 4-CF₃O-PBN | -OCF₃ | 1.80 |

| 4-CF₃-PBN | -CF₃ | 3.18 |

| 4-NC-PBN | -CN | 2.50 |

| Data sourced from ACS Omega. acs.org | ||

| k_N / k_PBN is the ratio of the second-order rate constant for the hydroxymethyl radical trapping by the substituted nitrone (k_N) versus PBN (k_PBN). |

Similarly, for the trapping of phenyl radicals, the spin trapping rate of hydroxy-substituted PBNs was found to follow Hammett's equation. uchile.cloup.com However, this correlation did not hold for hydroxyl radical trapping, where hydroxy-substituted PBNs showed much lower apparent spin trapping rates, likely due to competing reactions between the hydroxyl radical and the phenoxyl group. uchile.cloup.com These findings underscore that the effect of a substituent depends not only on its electronic properties but also on the specific radical being trapped. uchile.cloup.com

Influences on Nitronyl Carbon Reactivity

The reactivity of the nitronyl carbon in (E)-Phenyl-N-tert-butylnitrone (PBN) and its derivatives is a critical determinant of their function, particularly in the context of free radical trapping. Computational and experimental studies have demonstrated that the electronic nature of this carbon atom significantly influences its interaction with various radical species. acs.org

The reactivity of nitrones is susceptible to nucleophilic addition reactions, meaning the electronic character of the nitronyl carbon can dictate its reactivity towards nucleophilic radicals such as the superoxide radical (O₂•⁻). acs.org Theoretical and experimental data confirm that the rates of reaction often correlate with the charge density of the nitronyl carbon. acs.orgresearchgate.net A good correlation has been observed between the ¹³C NMR chemical shift of the nitronyl carbon and its calculated charge density; a downfield shift in the NMR spectrum corresponds to an increasing positive charge on the nitronyl carbon. acs.org

Substituents on both the α-phenyl ring and the N-tert-butyl group can modulate the reactivity of the nitronyl carbon.

Substituents on the Phenyl Ring: The addition of electron-withdrawing groups at the para-position of the phenyl ring enhances the reactivity of the nitrone towards nucleophilic radicals. researchgate.netacs.org For instance, the derivative 4-CF₃-PBN, which has a strong electron-withdrawing trifluoromethyl group, was found to be the most potent spin trap in a series of para-substituted PBNs for the hydroxymethyl radical (•CH₂OH), with a trapping rate 3.2 times higher than that of the parent PBN. acs.org Conversely, derivatives with electron-donating groups exhibited lower reactivity towards electrophilic radicals. researchgate.net This effect has been systematically studied, and very good correlations are observed between the Hammett constants (σp) of the substituents and the spin-trapping rates. acs.org

Substituents on the N-tert-butyl Group: Derivatization of the N-tert-butyl group also significantly impacts reactivity. The presence of electron-withdrawing groups, such as diethoxyphosphoryl or ethoxycarbonyl, on the N-tert-butyl group has been shown to enhance reactivity towards hydroxymethyl radicals. researchgate.net For example, the trapping rates of PPN (N-benzylidene-1-diethoxyphosphoryl-1-methylethylamine N-oxide) and EPPN were found to be higher than that of PBN. researchgate.net Computational studies have rationalized these findings, showing a strong correlation between the ionization potential and the experimentally measured oxidation potential. researchgate.net

Interestingly, while the reactivity of PBN derivatives with the hydroperoxyl radical (HO₂•) follows the Hammett equation and increases with more electron-withdrawing substituents, the rate of superoxide (O₂•⁻) addition is not significantly affected by the polar effects of para-substituents. researchgate.netnih.gov This suggests that the addition of HO₂• to PBN derivatives is electrophilic in nature, whereas the addition of O₂•⁻ is only weakly electrophilic. researchgate.net

| Compound | Relative Trapping Rate (kN/kPBN) |

|---|---|

| PBN | 1.0 |

| 4-F-PBN | 1.7 |

| 4-CF3O-PBN | 1.8 |

| 4-CF3-PBN | 3.2 |

| EPPN | 1.5 |

| PPN | 6.4 |

Lipophilicity and Biological Activity Correlations

PBN itself is described as being both hydrophilic and lipophilic, a property that allows it to readily permeate tissues, including the brain. mdpi.com However, studies on various PBN analogues have shown that a simple correlation between lipophilicity and a specific biological activity, such as lipoxygenase (LOX) inhibition or superoxide scavenging, is not always present. mdpi.com For instance, in one study assessing the capacity of several PBN-derived nitrones to scavenge superoxide anion radicals, lipophilicity did not appear to play a significant role in the observed activity. mdpi.com

In contrast, for other biological targets, lipophilicity can be a determining factor. For a series of pyridinyl analogues of PBN, it was observed that bulkier and more lipophilic substituents led to more potent inhibition of LOX. mdpi.com Specifically, the 2-Br substituted analogue showed higher activity than the 2-Cl substituted analogue, which corresponds to the higher lipophilicity and molar refractivity of the bromine substituent. mdpi.com

Computational methods are often used to predict lipophilicity. The table below presents experimentally determined and computationally calculated partition coefficients for PBN and some of its derivatives substituted on the N-tert-butyl group. This data highlights how modifications to the molecule's structure can alter its lipophilic character, which can then be correlated with observed biological effects.

| Compound | log Pexpb | log Pcalcc |

|---|---|---|

| PBN-CH₂OH (1) | 1.14 | 1.20 |

| PBN-CH₂OAc (2) | 1.95 | 1.45 |

| PBN-(CH₂OH)₂ (8) | -0.03 | 0.14 |

| PBN-(CH₂OAc)₂ (10) | 1.76 | 1.95 |

| PBN-(CH₂OH)₃ (9) | -0.81 | -0.92 |

| PBN-(CH₂OAc)₃ (11) | 1.83 | 2.17 |

| PBN | 2.66 | 2.14 |

b. Partition coefficient values obtained by HPLC. acs.org c. Calculated octanol/water partition coefficient values obtained using Marvin software. acs.org

These findings underscore the importance of considering multiple physicochemical properties, including lipophilicity, in the rational design of PBN-based compounds for specific biological applications. The influence of lipophilicity is not universal but is instead dependent on the specific biological target and the mechanism of action involved. mdpi.com

Biological Research Applications of E Phenyl N Tert Butylnitrone in Experimental Models

In Vitro Cellular Models for Oxidative Stress and Neuroprotection Studies

PBN has been widely investigated in a variety of in vitro models to elucidate its mechanisms of action and cytoprotective effects at the cellular level. These models are crucial for understanding how PBN mitigates cellular damage induced by various stressors.

Models of Excitotoxicity

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate (B1630785), is a key mechanism in various neurological disorders. Research has shown that PBN can offer protection in cellular models of excitotoxicity. For instance, in studies using primary cortical neurons, PBN has been demonstrated to protect against glutamate-induced cell death. acs.org It is suggested that this neuroprotection may be attributed to its ability to scavenge free radicals generated during the excitotoxic cascade. nih.gov In rat cerebellar neurons, PBN was found to protect against excitotoxic glutamate exposure. acs.org

Models of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, is a central factor in cellular injury. PBN's primary role as a spin-trapping agent makes it a key molecule of interest in models of oxidative stress. In glial cell cultures, PBN has demonstrated a protective effect against tert-butyl hydroperoxide (tBuOOH)-induced oxidative stress. acs.org Furthermore, studies have shown that PBN can reduce the levels of ROS in various cell types, highlighting its direct antioxidant activity. nih.gov The compound's ability to scavenge hydroxyl radicals is a key aspect of its protective mechanism. nih.gov

Ischemia Models

In vitro models of ischemia, which typically involve oxygen-glucose deprivation (OGD), are used to simulate the cellular conditions of a stroke. PBN has shown significant neuroprotective effects in these models. In human neuroblastoma SH-SY5Y cells subjected to OGD, PBN demonstrated a protective effect. mdpi.commdpi.com The neuroprotection afforded by PBN in these models is often attributed to its ability to mitigate the surge of free radicals that occurs during ischemic and reperfusion phases. mdpi.com

Cytoprotective Mechanisms in Neuronal and Glial Cell Cultures

The cytoprotective effects of PBN in neuronal and glial cells are multifaceted. A primary mechanism is its function as a potent free radical scavenger, particularly of hydroxyl and superoxide (B77818) radicals. nih.gov This action helps to prevent oxidative damage to critical cellular components like lipids, proteins, and DNA. nih.gov Beyond direct radical trapping, PBN has been shown to influence cell death pathways. For example, it has been observed to suppress the activation of caspase-3, a key executioner enzyme in apoptosis, in response to ischemic insults. nih.gov This suggests that PBN can interfere with the programmed cell death cascade initiated by oxidative stress. Furthermore, PBN's protective effects extend to preserving mitochondrial function, which is often compromised during cellular stress. researchgate.net

In Vivo Animal Models of Oxidative Stress-Related Conditions

The promising results from in vitro studies have led to the extensive investigation of PBN in various animal models of diseases where oxidative stress plays a significant role.

Experimental Models of Ischemic Brain Injury

PBN has been a cornerstone compound in preclinical research on ischemic stroke. In rodent models of focal cerebral ischemia, such as those induced by middle cerebral artery occlusion (MCAO), PBN has been shown to reduce infarct volume and improve neurological deficits. nih.govscilit.comnih.gov Both pre- and post-ischemic administration of PBN have demonstrated protective effects, suggesting a window of therapeutic opportunity. nih.gov In models of transient forebrain ischemia in gerbils, PBN reduced mortality and neuronal damage in the hippocampus. nih.govnih.gov The neuroprotective effects of PBN in these in vivo models are largely attributed to its ability to cross the blood-brain barrier and exert its antioxidant and anti-apoptotic actions within the brain tissue. nih.govnih.gov Specifically, PBN has been shown to decrease lipid peroxidation products in the brain following hypoxic-ischemic insults. nih.gov

Table 1: Summary of (E)-Phenyl-N-tert-butylnitrone (PBN) Activity in In Vitro Models

| Model Type | Cell Line/Type | Insult | Observed Effect of PBN | Reference(s) |

|---|---|---|---|---|

| Excitotoxicity | Rat Primary Cortical Neurons | Glutamate | Neuroprotection | acs.org |

| Oxidative Stress | Glial Cells | tert-butyl hydroperoxide (tBuOOH) | Cytoprotection | acs.org |

| Ischemia | Human Neuroblastoma SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | Neuroprotection | mdpi.commdpi.com |

| Ischemia | Human Neuroblastoma Cells | Oligomycin A/Rotenone | Prevention of decreased metabolic activity | nih.gov |

Table 2: Summary of (E)-Phenyl-N-tert-butylnitrone (PBN) Activity in In Vivo Ischemic Brain Injury Models

| Animal Model | Ischemia Model | Outcome Measures | Effect of PBN | Reference(s) |

|---|---|---|---|---|

| Rat | Middle Cerebral Artery Occlusion (MCAO) | Infarct volume, neurological deficit | Reduction in infarct size and improved neurological score | nih.govscilit.comnih.gov |

| Gerbil | Transient Forebrain Ischemia | Mortality, hippocampal neuronal damage | Reduced mortality and neuronal damage | nih.govnih.gov |

| Neonatal Rat | Hypoxic-Ischemic White Matter Injury | Oligodendrocyte survival, myelination, axonal damage | Improved survival of oligodendrocytes, attenuated hypomyelination, and reduced axonal damage | nih.gov |

Models of Light-Induced Retinal Degeneration

(E)-Phenyl-N-tert-butylnitrone (PBN), a well-established free radical spin-trap, has demonstrated significant protective effects in animal models of light-induced retinal degeneration. nih.govarvojournals.org This condition, often used to model retinal diseases like age-related macular degeneration (AMD) and Stargardt disease, is characterized by the death of photoreceptor cells following exposure to intense light. researchgate.netplos.org Research in albino rats has consistently shown that systemic administration of PBN prior to light exposure can preserve both the structure and function of the retina. arvojournals.orgnih.gov

In studies using Sprague-Dawley rats, PBN administered before exposure to damaging light (e.g., 2,700 lux for 6-24 hours) resulted in remarkable preservation of the outer nuclear layer (ONL) thickness, where photoreceptor cell bodies reside, and maintained retinal function as measured by electroretinography (ERG). nih.govarvojournals.orgnih.gov For instance, PBN-treated rats retained approximately 80% of their ONL thickness and 87% of retinal function, compared to control animals which lost a significant portion of both. arvojournals.orgnih.gov The protective effect is time-dependent, proving effective when given 0.5 to 12 hours before light stress, but offering no protection when administered after the exposure. nih.govarvojournals.org This suggests a prophylactic rather than therapeutic role in this specific injury model. arvojournals.org

The mechanisms underlying PBN's neuroprotective effects in the retina are multifaceted. Initially, its action was attributed to its antioxidant properties, trapping free radicals generated during photo-oxidative stress. arvojournals.orgnih.gov However, further research has unveiled a more complex mechanism involving the visual cycle, a critical process for regenerating the visual pigment rhodopsin. nih.gov PBN was found to inhibit the enzymatic activity of a key visual cycle enzyme, RPE65 isomerohydrolase, with an IC50 of 0.1 mM. nih.govarvojournals.org This enzyme is responsible for the rate-limiting step in the visual cycle. nih.gov By slowing down rhodopsin regeneration, PBN likely reduces the accumulation of toxic byproducts that contribute to photoreceptor cell death. nih.govplos.org It is noteworthy that PBN does not affect other enzymes in the visual cycle, such as lecithin (B1663433) retinol (B82714) acyltransferase and retinol dehydrogenases. nih.gov

Furthermore, investigations into the molecular pathways have revealed that PBN can modulate gene expression and signaling cascades involved in apoptosis (programmed cell death). arvojournals.orgnih.gov In light-damaged retinas, there is an upregulation of pro-apoptotic factors like FasL, Bax, and caspase-3, and an activation of the transcription factor AP-1, which is a key event in the apoptotic pathway. arvojournals.orgnih.gov PBN treatment has been shown to inhibit the activation of AP-1 and the upregulation of c-fos, a component of the AP-1 complex. arvojournals.orgnih.gov This inhibition of c-fos activation is considered a crucial element of PBN's protective action. nih.gov While PBN markedly inhibits the gene expression of caspase-3, it does not appear to affect its activity directly. arvojournals.orgnih.gov

Interestingly, a more soluble derivative of PBN, N-tert-butyl-α-(2-sulfophenyl) nitrone (S-PBN), which has similar free radical trapping capabilities, failed to protect the retina or inhibit RPE65 activity. nih.gov This suggests that the protective mechanism of PBN is not solely dependent on its antioxidant properties but also on its specific interaction with RPE65. nih.gov

The following table summarizes the key findings from studies on PBN in light-induced retinal degeneration models:

| Experimental Model | Key Findings | References |

| Albino Sprague-Dawley rats exposed to 2,700 lux light | PBN administration before light exposure preserved ~80% of outer nuclear layer thickness and ~87% of retinal function. | arvojournals.org, nih.gov |

| PBN was effective when given 0.5-12 hours before light stress, but not after. | nih.gov, arvojournals.org | |

| PBN inhibited the activation of the transcription factor AP-1 and the expression of c-fos. | nih.gov, arvojournals.org | |

| PBN treatment inhibited the upregulation of pro-apoptotic genes FasL, Bax, and caspase-3. | nih.gov, arvojournals.org | |

| In vitro assays using bovine and rat RPE microsomes | PBN directly inhibits the enzymatic activity of RPE65 with an IC50 of 0.1 mM. | nih.gov, arvojournals.org |

| PBN did not inhibit other visual cycle enzymes like lecithin retinol acyltransferase or retinol dehydrogenases. | nih.gov |

Other Neurodegenerative and Inflammatory Models

The application of (E)-Phenyl-N-tert-butylnitrone (PBN) in biomedical research extends beyond retinal studies to various other models of neurodegeneration and inflammation, where oxidative stress is a key pathological component.

Models of Haloperidol-Induced Oxidative Stress in Brain

Research into the effects of the antipsychotic drug haloperidol (B65202) has utilized PBN to investigate the role of oxidative stress in its neurological side effects. While direct studies focusing solely on PBN's effect in haloperidol models are specific, the broader context of PBN's neuroprotective properties in models of oxidative brain injury is well-established. nih.gov These studies provide a foundation for understanding how PBN might counteract drug-induced oxidative stress in the brain.

Experimental Endotoxin (B1171834) Shock Models

PBN has been investigated for its potential to mitigate the severe systemic inflammation and organ damage characteristic of endotoxin shock, typically induced in animal models by administering lipopolysaccharide (LPS). nih.govarvojournals.org Research has shown that pretreatment with PBN can significantly reduce mortality associated with endotoxin shock. nih.gov The protective mechanism in this context is linked to PBN's ability to interfere with key inflammatory signaling pathways. Specifically, PBN has been found to inhibit the LPS-mediated activation of the transcription factors NF-κB and AP-1. arvojournals.orgarvojournals.org These transcription factors are crucial for the production of pro-inflammatory cytokines that drive the pathology of septic shock. By suppressing their activation, PBN can dampen the overwhelming inflammatory response.

Pain and Inflammatory Response Models

The anti-inflammatory properties of PBN and its derivatives have been explored in various models of pain and inflammation. researchgate.net The ability of these nitrone compounds to cross the blood-brain barrier makes them suitable candidates for investigating centrally mediated pain and neuroinflammation. researchgate.net While the primary focus of many studies has been on their antioxidant and free-radical scavenging activities, the inhibition of inflammatory pathways, as seen in endotoxin shock models, is also a critical aspect of their mechanism in pain and inflammation.

Investigating Molecular Pathways in Animal Models

The utility of PBN in experimental models is closely linked to its role as a tool for dissecting molecular pathways underlying disease processes. Its established function as a spin-trapping agent allows for the detection and characterization of free radicals, implicating oxidative stress in various pathologies. acs.org

In models of light-induced retinal degeneration, PBN has been instrumental in demonstrating the critical roles of both oxidative stress and the visual cycle in the disease process. nih.govnih.gov Studies have shown that light damage leads to the upregulation of 86 genes in the rat retina, and PBN administration prior to the light stress blocks the altered expression of the majority of these genes. arvojournals.org This broad effect on gene expression highlights its significant impact on cellular responses to stress.

Key molecular pathways and targets identified through the use of PBN in various models include:

| Pathway/Target | Model System | Effect of PBN | References |

| AP-1 Transcription Factor | Light-Induced Retinal Degeneration, Endotoxin Shock | Inhibition of activation | nih.gov, arvojournals.org |

| c-fos | Light-Induced Retinal Degeneration | Decreased protein levels in the nucleus | nih.gov, arvojournals.org |

| RPE65 Enzyme | Retinal Pigment Epithelium (in vitro/in vivo) | Direct enzymatic inhibition | nih.gov, arvojournals.org |

| NF-κB Transcription Factor | Endotoxin Shock | Inhibition of activation | arvojournals.org, arvojournals.org |

| Pro-apoptotic genes (FasL, Bax, Caspase-3) | Light-Induced Retinal Degeneration | Inhibition of upregulation | nih.gov |

Role in Biomedical Research and Potential Therapeutic Targets

(E)-Phenyl-N-tert-butylnitrone's significance in biomedical research stems from its dual role as a neuroprotective agent and a molecular probe. Its ability to mitigate cellular damage in diverse experimental models has highlighted several potential therapeutic targets for a range of diseases.

The most clearly defined therapeutic target to emerge from PBN research is the RPE65 enzyme. nih.govplos.org The discovery that PBN inhibits RPE65, thereby slowing the visual cycle, has proposed a novel strategy for treating retinal diseases characterized by the accumulation of toxic visual cycle byproducts, such as Stargardt disease and dry AMD. nih.govnih.gov This has spurred the investigation of other PBN derivatives for their potential as topical or systemic treatments to modulate the visual cycle. plos.orgresearchgate.net

Furthermore, the consistent finding that PBN inhibits the activation of transcription factors like AP-1 and NF-κB across different disease models suggests that these signaling hubs are viable targets for conditions involving oxidative stress and inflammation. arvojournals.orgnih.gov This includes not only retinal degenerations and endotoxin shock but also potentially other neurodegenerative disorders where these pathways are implicated. The neuroprotective effects observed in models of ischemia-reperfusion and aging further broaden the scope of its potential applications. nih.gov

The exploration of PBN and its derivatives continues to provide valuable insights into disease mechanisms and aids in the identification of new therapeutic strategies for a variety of debilitating conditions. researchgate.net

Intervention in Oxidative Damage Processes

(E)-Phenyl-N-tert-butylnitrone (PBN) is a widely investigated compound, primarily recognized for its function as a spin-trapping agent used to detect and identify transient free radicals. nih.govmdpi.com Its lipophilic nature allows it to readily cross cell membranes and the blood-brain barrier, making it a subject of interest in models of diseases associated with oxidative stress. mdpi.comarvojournals.org The fundamental mechanism of PBN's intervention in oxidative damage lies in its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.commdpi.com By trapping these unstable radicals, PBN forms more stable and less reactive spin-adducts, thereby interrupting the cascade of oxidative damage. nih.govnih.gov

Research in various experimental models has demonstrated PBN's capacity to mitigate oxidative processes. For instance, PBN has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL), a key event in atherosclerosis, by scavenging lipid-derived radicals. nih.gov In studies using oils, PBN demonstrated a profound inhibitory effect on lipid oxidation, with its effectiveness being more pronounced in oils with lower initial oxidative stability. researchgate.net This suggests that PBN can effectively react with and neutralize peroxyl radicals, which propagate lipid peroxidation. researchgate.net

Further studies have explored the neuroprotective effects of PBN in the context of oxidative stress. In models of glutamate-induced toxicity, which is linked to oxidative stress, PBN has shown protective effects on neuronal cells. nih.govacs.org Its antioxidant properties are also evident in its ability to reduce markers of nitrosative stress. In a rat formalin pain model, PBN administration was found to decrease levels of nitrotyrosine, a marker for protein damage by reactive nitrogen species, in the spinal cord. nih.gov Similarly, in a rat model of 5-azacytidine-induced stress, PBN pretreatment was observed to diminish oxidative stress markers in the placenta. mdpi.com The compound and its derivatives have been evaluated for various antioxidant capacities, including hydroxyl radical scavenging and inhibition of enzymes like lipoxygenase. nih.govresearchgate.netcsic.es

Table 1: Summary of (E)-Phenyl-N-tert-butylnitrone's Antioxidant Activity in Experimental Models

| Experimental Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Endothelial cells / Cupric ion-induced LDL oxidation | Inhibition of LDL oxidative modification | PBN scavenges LDL-lipid-derived radicals, preventing the formation of oxidatively-modified LDL. | nih.gov |

| Various vegetable and fish oils | Inhibition of lipid peroxidation | PBN was found to have a profound inhibiting effect on lipid oxidation, particularly in oils with lower natural tocopherol content. | researchgate.net |

| Rat formalin pain model | Reduction of nitrosative stress | PBN administration significantly decreased the presence of nitrated proteins (nitrotyrosine) in the lumbar spinal cord. | nih.gov |

| Gerbil transient forebrain ischemia | Neuroprotection | PBN reduced neuronal damage in the hippocampus caused by ischemia. | nih.gov |

| Rat placenta with 5-azacytidine-induced stress | Diminished oxidative/nitrosative stress | PBN pretreatment reduced markers of ROS/RNS damage in the placental labyrinth. | mdpi.com |

Modulation of Retinal Visual Cycle and Photoreceptor Protection

(E)-Phenyl-N-tert-butylnitrone has been extensively studied for its neuroprotective effects in the retina, particularly in models of light-induced retinal degeneration. arvojournals.orgnih.gov Systemic administration of PBN in albino rats prior to exposure to damaging bright light resulted in significant preservation of both retinal structure and function. arvojournals.org This protection is quantifiable; PBN-treated rats retained approximately 80% of the outer nuclear layer (ONL) thickness and 87% of retinal function, whereas untreated animals experienced severe degeneration. arvojournals.org

The mechanisms underlying this potent photoreceptor protection have been a subject of detailed investigation. One proposed pathway involves the modulation of apoptotic signaling cascades. nih.govarvojournals.org Exposure to intense light upregulates apoptosis-related genes such as FasL, Bax, and caspase-3, and activates the transcription factor AP-1, which is involved in photoreceptor cell death. nih.govarvojournals.orgnih.gov Studies have shown that PBN treatment markedly inhibits the light-induced expression of the caspase-3 gene and prevents the activation of AP-1. nih.govarvojournals.orgarvojournals.org The inhibition of c-fos, a component of the AP-1 complex, by PBN is suggested to be a key event in its protective action, likely linked to its antioxidant properties. nih.govarvojournals.org

A more direct and significant mechanism of action identified is PBN's ability to modulate the visual cycle. nih.govplos.orgsigmaaldrich.com The visual cycle is the enzymatic process where the chromophore of visual pigments, 11-cis-retinal, is regenerated. A key, rate-limiting enzyme in this pathway is RPE65, an isomerohydrolase located in the retinal pigment epithelium (RPE). plos.orgnih.gov Research has demonstrated that PBN directly inhibits the activity of RPE65. nih.govsigmaaldrich.com This inhibition slows down the regeneration of rhodopsin, the primary photopigment in rod photoreceptors. nih.govplos.org By reducing the rate of the visual cycle, PBN likely lessens the metabolic stress on photoreceptors and reduces the accumulation of toxic byproducts associated with high levels of visual pigment cycling, which is a contributing factor to light-induced damage. nih.govnih.gov In vitro assays determined the inhibition of RPE65 by PBN to be uncompetitive, with an IC₅₀ value of 0.1 mM. nih.govsigmaaldrich.com Notably, PBN did not affect other visual cycle enzymes like lecithin retinol acyltransferase or retinol dehydrogenases, indicating a specific action on RPE65. nih.govsigmaaldrich.com

Table 2: Protective Effects of (E)-Phenyl-N-tert-butylnitrone on Retinal Structure and Function in a Light-Damage Model

| Parameter | Control Group (Light-Exposed) | PBN-Treated Group (Light-Exposed) | Reference |

|---|---|---|---|

| Outer Nuclear Layer (ONL) Thickness | ~28% of normal | ~80% of normal | arvojournals.org |

| Retinal Function (ERG) | ~20% of normal | ~87% of normal | arvojournals.org |

| Apoptotic Features (TUNEL staining) | Present after 24 hours of light exposure | Absent after 24 hours of light exposure | nih.govarvojournals.org |

| AP-1 Activation | Activated by light exposure | Inhibited | nih.govarvojournals.org |

Table 3: Inhibitory Action of (E)-Phenyl-N-tert-butylnitrone on RPE65

| Parameter | Value | Reference |

|---|---|---|

| Target Enzyme | RPE65 Isomerohydrolase | nih.govplos.orgsigmaaldrich.com |

| IC₅₀ | 0.1 mM | nih.govsigmaaldrich.com |

| Inhibition Type | Uncompetitive | nih.govsigmaaldrich.com |

| Effect on Rhodopsin Regeneration | Significantly inhibited/slowed | nih.govplos.org |

Future Directions and Emerging Research Avenues for E Phenyl N Tert Butylnitrone

Development of Novel Nitrone Derivatives with Enhanced Efficacy and Selectivity

The quest for more potent and specific therapeutic agents has spurred the development of novel nitrone derivatives. While PBN has demonstrated a wide range of pharmacological effects, from protecting against ischemia-reperfusion injury to increasing the lifespan of mice, researchers are actively synthesizing new compounds to improve upon its properties. nih.govresearchgate.net The goal is to enhance the reactivity of the nitronyl group for more efficient free radical trapping and to increase the stability of the resulting spin-adducts. researchgate.net

Recent efforts have focused on creating derivatives that are more effective than the parent PBN molecule. researchgate.net For instance, new PBN derivatives bearing N-aryl substituents have shown powerful neuroprotective effects in human neuroblastoma cells under induced oxidative stress. mdpi.com Similarly, the development of rigid PBN-related indanonitrones has resulted in compounds with greater neuroprotective and antioxidant capabilities than standard PBN. mdpi.com These advancements underscore a strategic shift towards designing nitrones with tailored properties for specific pathological conditions.

One area of focus is the synthesis of PBN-type β-phosphorylated nitrones, which have been studied for their ability to trap carbon-centered free radicals in biphasic systems. rsc.org The location of these nitrones and their adducts can be determined using EPR spectroscopy, providing insights into their behavior in different cellular compartments. rsc.org For example, derivatives like 4-PyOPN remain in the aqueous phase, while 4-ClPPN is preferentially sequestered into micellar structures, and PPN partitions between the two. rsc.org This ability to control the localization of nitrone derivatives opens up possibilities for targeted therapeutic interventions.

Table 1: Examples of PBN Derivatives and Their Investigated Properties

| Derivative Name | Investigated Property | Key Finding |

| N-aryl substituted PBN | Neuroprotection | Showed powerful neuroprotective effects in human neuroblastoma cells. mdpi.com |

| PBN-related indanonitrones | Neuroprotection and antioxidant capacity | Demonstrated greater neuroprotective and antioxidant powers than standard PBN. mdpi.com |

| 4-PyOPN (PBN-type β-phosphorylated nitrone) | Radical trapping in biphasic systems | Remains in the aqueous phase, allowing for targeted action. rsc.org |

| 4-ClPPN (PBN-type β-phosphorylated nitrone) | Radical trapping in biphasic systems | Preferentially sequestered into micellar structures. rsc.org |

| PPN (PBN-type β-phosphorylated nitrone) | Radical trapping in biphasic systems | Partitions between aqueous and micellar phases. rsc.org |

| NXY-059 | Neuroprotection | A well-known free radical scavenger with a good neuroprotective profile in animal models of stroke. mdpi.comnih.gov |

| TBN | Antioxidant | Developed as a therapeutic candidate for various diseases including cancer and stroke. mdpi.com |

Advanced Spectroscopic and Imaging Techniques for Real-time Radical Detection

The primary method for detecting the short-lived free radicals trapped by PBN has traditionally been Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org This technique detects the paramagnetic spin adducts formed when PBN reacts with a radical, yielding a characteristic EPR spectrum that can help identify the trapped radical. wikipedia.org However, the field is moving towards more advanced spectroscopic and imaging techniques for real-time, in vivo detection.

Recent developments in spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer new avenues for studying nitrones. cappa.ie These methods provide detailed information about molecular identities and structural changes. nih.gov Hyperspectral imaging, which combines spectroscopy and imaging, is another promising tool that can simultaneously assess and spatially locate different components in a sample. cappa.ie

Furthermore, the integration of Nuclear Magnetic Resonance (NMR) spectroscopy with PBN spin-trapping offers a complementary approach. For instance, 1H NMR can be used to determine the concentration of benzaldehyde (B42025), a degradation product of the PBN-peroxy-adduct, which can be used to estimate the cumulative amount of trapped lipid peroxyl radicals. Combining ESR and NMR allows for a more comprehensive assessment of primary oxidation at early stages. The development of anti-DMPO antibodies for immuno-based detection of spin trapping reactions also represents a significant advance, opening the door to less technically demanding methods for studying these processes. wikipedia.org

Comprehensive Elucidation of Non-Radical Scavenging Mechanisms

While the free radical scavenging ability of PBN is well-established, there is growing evidence that its pharmacological effects are not solely due to this mechanism. nih.gov Mechanistic studies have revealed that PBN can inhibit the expression of various pro-inflammatory genes, suggesting a more complex mode of action. nih.gov This has led to a paradigm shift, with researchers now investigating the non-radical scavenging pathways that contribute to PBN's therapeutic effects.

One significant finding is that PBN can decompose to form nitric oxide (.NO) under certain conditions. nih.govresearchgate.net This can occur through Fe(III)-catalyzed hydrolysis or as a result of the formation of a PBN-hydroxyl radical adduct. nih.gov The generation of .NO, a potent signaling molecule with diverse physiological roles, could play a significant role in the biological effects attributed to PBN. researchgate.net It is now widely accepted that nitrones may suppress signal transduction processes, leading to significant anti-inflammatory and anti-apoptotic properties, which are likely the origin of their antioxidant and neuroprotective profile. nih.gov

Integration of Omics Approaches in Nitrone Research

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of PBN and its derivatives. nih.govnih.gov Integrating these multi-omics datasets can provide insights into the complex molecular mechanisms underlying the therapeutic actions of nitrones. nih.govyoutube.com